(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is a chiral compound that belongs to the class of piperazine derivatives. It is characterized by its unique structure, which includes a methoxybenzyl group attached to a piperazine moiety, along with an acetonitrile functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and is cataloged under different identifiers, including its CAS number 2828446-24-6 and molecular weight of 245.32 g/mol . Its synthesis and characterization are documented in scientific literature, highlighting its relevance in drug discovery and development.
(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is classified as a piperazine derivative. Piperazines are a class of compounds known for their biological activity, particularly in the central nervous system. This specific compound may exhibit properties relevant to neurotransmitter modulation, making it a candidate for further pharmacological studies.
The synthesis of (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach includes the following steps:
The synthesis can be monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm the structure and purity of the final product.
The molecular structure of (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile can be represented by its structural formula:
The structure features:
The compound's molecular weight is approximately 245.32 g/mol, and it exhibits specific stereochemistry due to its chiral center at the piperazine nitrogen .
(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile can participate in various chemical reactions typical for piperazine derivatives:
These reactions are typically characterized using spectroscopic methods such as infrared spectroscopy and mass spectrometry to elucidate product formation and reaction pathways.
While specific mechanisms for (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile are not extensively documented, compounds in this class often interact with neurotransmitter receptors.
Studies on similar compounds indicate that modifications on the piperazine ring significantly affect receptor affinity and selectivity .
Relevant analytical data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its physical characteristics .
(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile has potential applications in:
The stereoselective construction of the (R)-configured piperazine core represents a fundamental synthetic challenge addressed through innovative methodologies. (R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile (CAS 2828446-24-6) features a chiral center at the C2 position of the piperazine ring, necessitating asymmetric synthetic approaches. Commercial availability exists for both enantiomers, with the (R)-enantiomer cataloged at >98% purity (CAS 2828446-24-6) and the (S)-enantiomer (CAS 2740593-27-3) at 97% purity, confirming the pharmaceutical industry's demand for enantiopure building blocks [1] [5].
Chiral resolution remains impractical for large-scale synthesis due to yield limitations. Instead, ring-opening strategies of enantiopure aziridines have emerged as superior approaches. The reaction between (R)-2-(chloromethyl)aziridine and 2-chloroethylamine proceeds with regioselective control under solvent-free conditions, yielding the linear intermediate (R)-1-(2-chloroethyl)-3-(chloromethyl)aziridine in 98% yield. Subsequent intramolecular cyclization under basic conditions (K₂CO₃, acetonitrile) forms the (R)-piperazine scaffold with preserved stereochemical integrity (45% yield) [7]. This method significantly outperforms classical resolution techniques by reducing synthetic steps while maintaining enantiomeric excess >99%.
Table 1: Enantioselectivity in Dopamine Receptor Binding of Chiral Piperazines
Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity | Configuration |
---|---|---|---|---|
R-22 | 0.32 ± 0.12 | 37.4 ± 6.22 | 117-fold | (R) |
S-22 | 1.59 ± 0.31 | 154 ± 13.3 | 97-fold | (S) |
16 | 0.19 ± 0.04 | 21.5 ± 1.60 | 113-fold | Racemic |
Biological data underscore the critical importance of chirality, where (R)-configured piperazine derivatives exhibit substantially higher D3 receptor affinity (Ki = 0.32 nM) and receptor subtype selectivity (117-fold over D2) compared to their (S)-counterparts (Ki = 1.59 nM; 97-fold selectivity). This pharmacological profile validates the emphasis on enantioselective synthesis for neuropsychiatric drug development [2].
Convergent synthetic strategies enable efficient incorporation of the (R)-piperazine acetonitrile moiety into complex pharmacophores. The 4-(4-methoxybenzyl)piperazine segment serves as a privileged building block for hybrid molecule construction, particularly through nitrogen-functionalization reactions. Key coupling methodologies include:
Reductive Amination: The primary amine of (R)-2-(piperazin-2-yl)acetonitrile derivatives reacts selectively with carbonyl-containing heterocycles (e.g., 1,3,4-oxadiazol-2-ones) under reducing conditions (NaBH₃CN, methanol). This method exhibits excellent functional group tolerance and enables the installation of diverse aromatic and aliphatic substituents at the piperazine N4 position [3].
Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aryl halides, particularly those bearing ortho/para-nitro or cyano substituents, undergo efficient displacement by the secondary amine of the (R)-piperazine precursor. Optimized conditions employ polar aprotic solvents (DMF, 80°C) with inorganic bases (K₂CO₃) to accelerate the reaction while minimizing racemization [6].
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling represents the most versatile method for connecting (R)-piperazine intermediates with aryl/heteroaryl halides. Catalytic systems utilizing Pd₂(dba)₃/XPhos (2 mol%) with Cs₂CO₃ base in toluene (100°C) achieve >85% coupling yields for sterically hindered substrates, which are common in drug discovery pipelines [3].
Table 2: Comparison of Piperazine Conjugation Methodologies
Coupling Method | Reaction Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | R-CHO, NaBH₃CN, MeOH, 25°C | 70-92% | Mild conditions, functional group tolerance | Requires aldehyde precursor |
Nucleophilic Aromatic Substitution | Ar-F/NO₂, K₂CO₃, DMF, 80°C | 60-85% | No metal catalyst, simple workup | Requires electron-deficient arenes |
Buchwald-Hartwig Amination | Ar-Br, Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C | 75-95% | Broad substrate scope, high yields | Catalyst cost, oxygen sensitivity |
The convergent approach modularity facilitates rapid exploration of structure-activity relationships (SAR), particularly relevant for dopamine D3 receptor antagonists where the 4-methoxybenzyl group occupies a hydrophobic pocket and the acetonitrile tail participates in hydrogen-bonding interactions [2]. Hybridization with 1,3,4-oxadiazole scaffolds enhances metabolic stability while maintaining optimal logP values (1.38–2.50) for blood-brain barrier penetration [3] [8].
Preserving enantiopurity during synthetic transformations remains challenging due to the potential for racemization at the chiral C2 center. Catalytic asymmetric methods provide robust solutions through stereocontrolled bond formation:
TiCl₄-Mediated Strecker Synthesis: The patent WO2022018625A1 discloses a stereospecific synthesis applicable to letermovir intermediates, leveraging titanium tetrachloride catalysis. Treatment of (R)-N-(4-methoxybenzyl)piperazine-2-carbaldehyde with trimethylsilyl cyanide (TMSCN) under TiCl₄ catalysis (5 mol%) in dichloromethane at -20°C affords the (R)-2-cyanomethyl derivative with >98% enantiomeric excess. The Lewis acid activates the aldehyde while coordinating the cyanide donor, enforcing stereoselective cyanide delivery [6].
Chiral Auxiliary-Assisted Alkylation: Temporary chirality transfer employs (S)- or (R)-1-phenylethylamine derivatives to control stereochemistry during alkylation. After nucleophilic substitution at C2, auxiliary removal via hydrogenolysis (H₂/Pd-C, ethanol) yields enantiopure (R)-2-substituted piperazines without racemization. This method delivers gram-scale quantities with consistent ee >99% [1].
Enzymatic Desymmetrization: Lipase-catalyzed (CAL-B, Pseudomonas fluorescens) kinetic resolution of prochiral bis(cyanomethyl)piperazines enables asymmetric synthesis. Selective mono-acetylation in vinyl acetate/t-butanol mixtures (1:1) achieves 48% conversion with 98% ee for the remaining (R)-mono-cyanomethyl intermediate. Though elegant, this route suffers from maximum 50% theoretical yield limitations [7].
Optimization studies reveal that maintaining low temperature (<0°C) during nucleophilic substitutions and avoiding strong bases (e.g., LDA, n-BuLi) prevents epimerization. The (R)-configuration enhances biological activity, as evidenced by the 10-fold greater D3 receptor affinity of (R)-enantiomers compared to (S)-counterparts in functional assays [2].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3